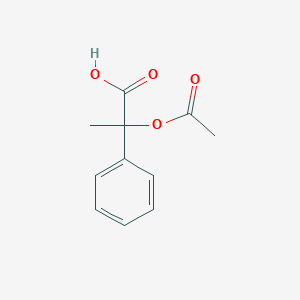
alpha-Methyl-alpha-acetyloxybenzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid, also known as MAA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is complex and involves multiple pathways. One of the main targets of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is COX-2, an enzyme that plays a critical role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to have various biochemical and physiological effects. In cancer cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid induces apoptosis by activating caspase-3 and other apoptotic pathways. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid inhibits the expression of various genes involved in cancer cell proliferation and survival, leading to a reduction in tumor growth. Inflammatory cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. alpha-Methyl-alpha-acetyloxybenzeneacetic acid also modulates various signaling pathways involved in immune responses and inflammation, leading to a reduction in the severity of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, alpha-Methyl-alpha-acetyloxybenzeneacetic acid also has some limitations, including its potential toxicity and side effects, its complex synthesis method, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on alpha-Methyl-alpha-acetyloxybenzeneacetic acid. One area of research is the development of new synthetic methods to improve the yield and purity of alpha-Methyl-alpha-acetyloxybenzeneacetic acid. Another area of research is the identification of new targets and pathways for alpha-Methyl-alpha-acetyloxybenzeneacetic acid, which could lead to the development of new therapeutic applications. In addition, the use of alpha-Methyl-alpha-acetyloxybenzeneacetic acid in combination with other drugs or therapies could enhance its efficacy and reduce its potential toxicity and side effects. Finally, the development of new formulations and delivery methods for alpha-Methyl-alpha-acetyloxybenzeneacetic acid could improve its bioavailability and therapeutic efficacy.
Synthesemethoden
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid can be synthesized through several methods, including the reaction of methyl acetoacetate with benzene and acetic anhydride, the reaction of methyl acetoacetate with benzene and acetyl chloride, or the reaction of methyl benzoate with acetyl chloride and acetic anhydride. The synthesis of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), the downregulation of nuclear factor-kappa B (NF-κB), and the activation of caspase-3. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been demonstrated to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators.
Eigenschaften
CAS-Nummer |
10487-92-0 |
|---|---|
Molekularformel |
C28H38O7 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-11(2,10(13)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
VGQZYGWEUVFRJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



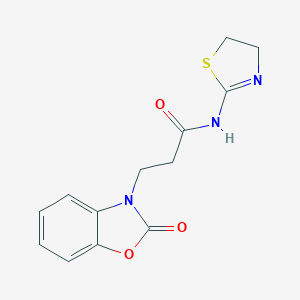
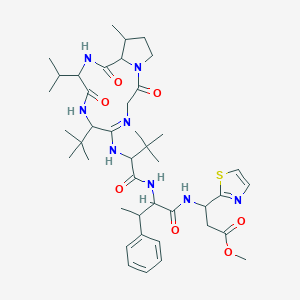
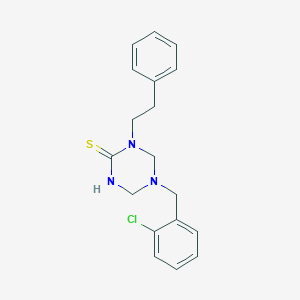
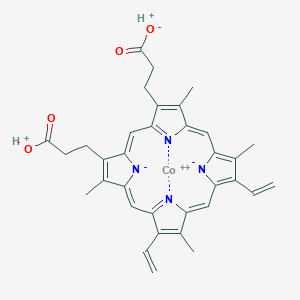
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
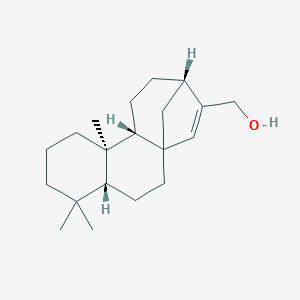
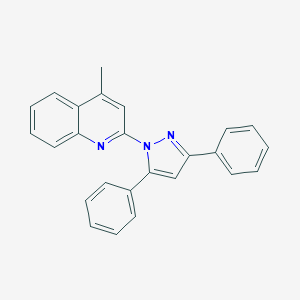

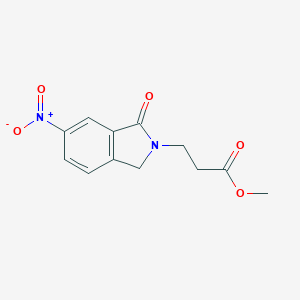
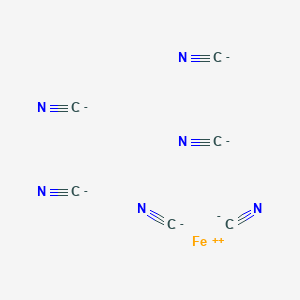
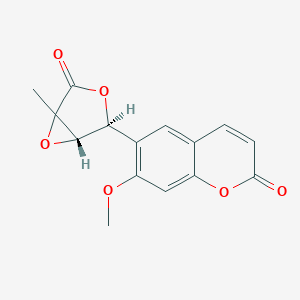
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)